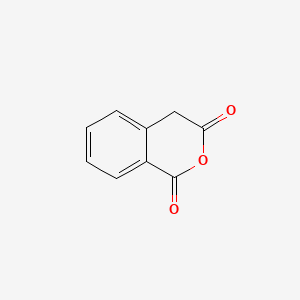
Homophthalic anhydride
Cat. No. B1208506
Key on ui cas rn:
703-59-3
M. Wt: 162.14 g/mol
InChI Key: AKHSBAVQPIRVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05874443
Procedure details


A solution of homophthalic anhydride (324 mg, 2 mmoles) and triethylamine (0.021 ml, 0.15 mmoles) is prepared in DMF (5 ml) and added to each packet. After heating at 80° C. for 16 hrs the packets are then washed with DMF (3×30 ml) and DCM (3×30 ml).


Identifiers


|
REACTION_CXSMILES
|
C(N([CH2:6][CH3:7])CC)C.CN([CH:11]=[O:12])C>>[C:11]1(=[O:12])[O:12][C:11](=[O:12])[C:7]2=[CH:6][CH:7]=[CH:6][CH:7]=[C:6]2[CH2:11]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.021 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
added to each packet
|
WASH
|
Type
|
WASH
|
|
Details
|
are then washed with DMF (3×30 ml) and DCM (3×30 ml)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC=2C(C(=O)O1)=CC=CC2)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 2 mmol | |
| AMOUNT: MASS | 324 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
